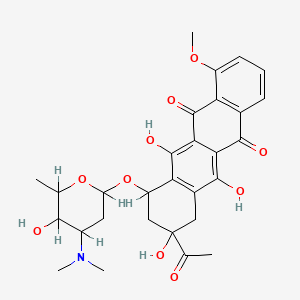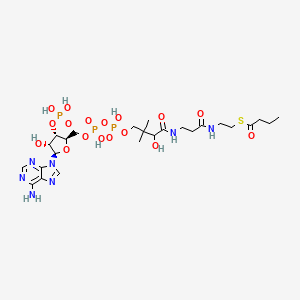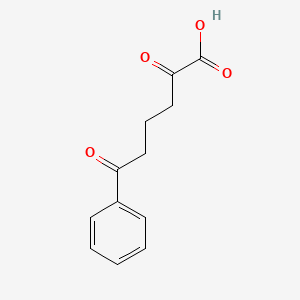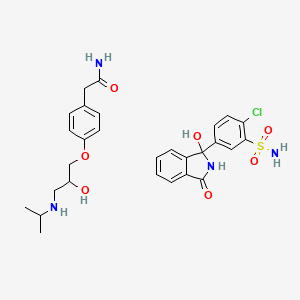
Tenoretic
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tenoretic is a pharmaceutical compound that combines two active ingredients: atenolol and chlorthalidone. Atenolol is a beta-adrenergic receptor blocker, while chlorthalidone is a thiazide-like diuretic. This combination is primarily used to treat hypertension (high blood pressure) by reducing the workload on the heart and promoting the excretion of excess fluid from the body .
Synthetic Routes and Reaction Conditions:
Atenolol: The synthesis of atenolol involves the reaction of 4-(2-hydroxy-3-isopropylaminopropoxy) acetanilide with isopropylamine under controlled conditions.
Chlorthalidone: Chlorthalidone is synthesized by the reaction of 2-chloro-5-sulfamoylbenzoic acid with phthalic anhydride in the presence of a dehydrating agent like phosphorus oxychloride.
Industrial Production Methods: The industrial production of this compound involves the separate synthesis of atenolol and chlorthalidone, followed by their combination in specific proportions to form the final product. The active ingredients are mixed with excipients such as magnesium stearate, microcrystalline cellulose, and povidone to create tablets .
Types of Reactions:
Reduction: Chlorthalidone can be reduced under specific conditions, although this is less common in its therapeutic use.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed:
Scientific Research Applications
Tenoretic has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study beta-blocker and diuretic interactions.
Biology: Investigated for its effects on cellular signaling pathways and ion transport mechanisms.
Medicine: Extensively studied for its efficacy in treating hypertension and related cardiovascular conditions.
Mechanism of Action
Atenolol: Atenolol selectively binds to beta-1 adrenergic receptors in the heart, inhibiting the effects of adrenaline and noradrenaline. This leads to a decrease in heart rate, cardiac output, and blood pressure .
Chlorthalidone: Chlorthalidone inhibits sodium and chloride reabsorption in the distal convoluted tubule of the nephron, promoting diuresis and reducing blood volume .
Molecular Targets and Pathways:
Atenolol: Beta-1 adrenergic receptors.
Chlorthalidone: Sodium-chloride symporter in the distal convoluted tubule.
Comparison with Similar Compounds
Lisinopril: An angiotensin-converting enzyme inhibitor used for hypertension.
Amlodipine: A calcium channel blocker used for hypertension and angina.
Comparison:
Properties
CAS No. |
73677-19-7 |
|---|---|
Molecular Formula |
C28H33ClN4O7S |
Molecular Weight |
605.1 g/mol |
IUPAC Name |
2-chloro-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide;2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide |
InChI |
InChI=1S/C14H11ClN2O4S.C14H22N2O3/c15-11-6-5-8(7-12(11)22(16,20)21)14(19)10-4-2-1-3-9(10)13(18)17-14;1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h1-7,19H,(H,17,18)(H2,16,20,21);3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18) |
InChI Key |
GEGCOFDJWXJACT-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O.C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O.C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O |
Synonyms |
atenolol - chlortalidone atenolol, chlortalidone drug combinations Igroseles Tenoretic |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



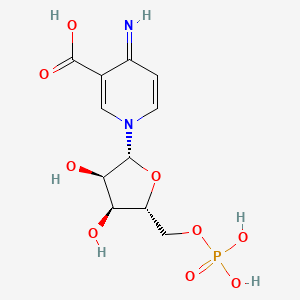


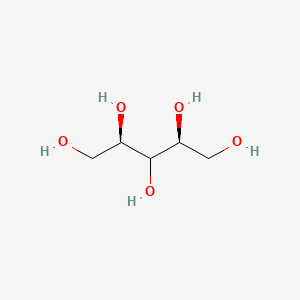
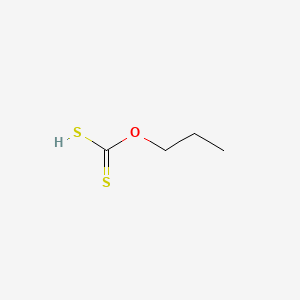



![N-[1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]benzamide](/img/structure/B1194766.png)
